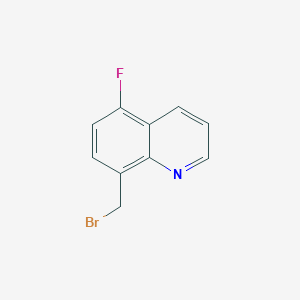

8-(Bromomethyl)-5-fluoroquinoline

描述

8-(Bromomethyl)-5-fluoroquinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)-5-fluoroquinoline typically involves the bromomethylation of 5-fluoroquinoline. One common method is the reaction of 5-fluoroquinoline with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethyl derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced byproduct formation. The use of automated systems also enhances the safety and efficiency of the process .

化学反应分析

Types of Reactions

8-(Bromomethyl)-5-fluoroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are employed.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

Oxidation: Quinoline N-oxides.

Reduction: Hydroquinoline derivatives.

科学研究应用

8-(Bromomethyl)-5-fluoroquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

作用机制

The mechanism of action of 8-(Bromomethyl)-5-fluoroquinoline involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The fluoro group enhances the compound’s binding affinity and selectivity towards its targets .

相似化合物的比较

Similar Compounds

8-(Chloromethyl)-5-fluoroquinoline: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

8-(Bromomethyl)-6-fluoroquinoline: Similar but with the fluoro group at the 6-position.

8-(Bromomethyl)-5-chloroquinoline: Similar but with a chloro group instead of a fluoro group.

Uniqueness

8-(Bromomethyl)-5-fluoroquinoline is unique due to the combination of bromomethyl and fluoro groups, which confer distinct reactivity and biological activity. The presence of these groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

生物活性

8-(Bromomethyl)-5-fluoroquinoline is a synthetic compound belonging to the quinoline family, characterized by a bromomethyl group at the 8-position and a fluorine atom at the 5-position of the quinoline ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The unique structural features of this compound allow for various chemical modifications that may enhance its therapeutic efficacy.

- Molecular Formula : C10H8BrFN

- Molecular Weight : Approximately 240.07 g/mol

While specific mechanisms for this compound are not fully elucidated, compounds in the quinoline class often exhibit antibacterial activity by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition disrupts bacterial cell division and growth, making these compounds valuable in treating bacterial infections .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various pathogenic bacteria, showing promising results:

| Pathogen | Inhibition Zone (mm) | Standard Drug Zone (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results suggest that while the compound's activity is comparable to standard drugs, further modifications may enhance its effectiveness against resistant strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies indicate that derivatives of quinolines can exhibit selective toxicity towards cancer cell lines while sparing normal cells. For instance, certain derivatives showed IC50 values ranging from 5 to 19 µM against various cancer cell lines, indicating significant anticancer potential .

Case Studies and Research Findings

- Antibacterial Evaluation : A study evaluated several derivatives of quinolines, including those related to this compound. The findings highlighted that modifications at specific positions could enhance antibacterial potency against Gram-positive and Gram-negative bacteria. Notably, derivatives with electron-withdrawing groups displayed improved activity due to increased lipophilicity .

- Cytotoxicity Studies : In a cytotoxicity assessment against HeLa cells (cervical cancer) and other tumor cell lines, several synthesized derivatives demonstrated lower toxicity levels compared to traditional chemotherapeutics like cisplatin. This suggests that these compounds could be developed into safer alternatives for cancer treatment .

- Antiviral Activity : The antiviral properties of related quinolines have been investigated, with some derivatives showing efficacy against viral strains such as H5N1. The structure-activity relationship indicated that specific substitutions enhance antiviral activity while maintaining low cytotoxicity .

Future Directions

The unique combination of bromomethyl and fluorine substitutions in this compound opens avenues for targeted modifications aimed at enhancing therapeutic efficacy or reducing side effects. Future research should focus on:

- Mechanistic Studies : Detailed investigations into the specific biological pathways affected by this compound.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic effects in animal models.

- Structural Modifications : Synthesizing new derivatives to optimize biological activity and minimize toxicity.

常见问题

Basic Questions

Q. What are the key physicochemical properties of 8-(Bromomethyl)-5-fluoroquinoline relevant to experimental handling?

The compound's molecular formula is C₁₀H₇BrFN , with a molecular weight of 240.07 g/mol . Key properties include sensitivity to moisture and light, requiring storage in inert atmospheres (e.g., argon) at -20°C to prevent decomposition. Its bromomethyl group is highly reactive, necessitating anhydrous conditions during synthesis. Solubility varies: it is moderately soluble in polar aprotic solvents like DMF or DMSO but poorly soluble in water .

Q. What synthetic methodologies are commonly employed for introducing the bromomethyl group into the quinoline scaffold?

Bromomethylation typically involves electrophilic substitution or radical bromination . For example, the Skraup reaction (using glycerol and sulfuric acid) can synthesize the quinoline core, followed by bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) . Alternatively, nucleophilic displacement of a hydroxyl or chloromethyl group with LiBr or HBr in THF has been reported for analogous compounds .

Q. What safety protocols are essential when working with this compound in laboratory settings?

Use nitrile gloves , lab coats , and eye protection to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be neutralized with 1M NaOH and stored in halogenated waste containers. Post-experiment glassware should be rinsed with ethanol to deactivate residual bromomethyl groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize dehalogenation during the synthesis of this compound derivatives?

Dehalogenation often occurs under high temperatures or acidic conditions. Optimization strategies include:

- Using low-temperature reactions (0–5°C) with Pd(PPh₃)₄ as a catalyst for cross-coupling.

- Protecting the bromomethyl group with trimethylsilyl (TMS) moieties during multi-step syntheses.

- Employing microwave-assisted synthesis to reduce reaction time and side reactions .

Q. What analytical techniques are most effective for characterizing positional isomerism and purity of this compound?

- ¹H/¹³C NMR : Distinguish isomers via coupling patterns (e.g., fluorine-proton coupling in the quinoline ring).

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% TFA) to resolve impurities; ESI-MS confirms molecular ion peaks.

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Q. How should researchers address contradictory data regarding the reactivity of the bromomethyl group in nucleophilic substitution reactions?

Contradictions may arise from solvent polarity or nucleophile strength. Systematic analysis includes:

- Testing reactivity in polar aprotic (DMF) vs. protic (MeOH) solvents.

- Comparing nucleophiles (e.g., azide vs. thiolate ) under identical conditions.

- Monitoring reactions via in-situ FTIR to track intermediate formation .

Q. What strategies enhance the stability of this compound in solution for long-term storage?

- Use degassed solvents (e.g., THF or DCM) with molecular sieves to absorb moisture.

- Add radical inhibitors like BHT (butylated hydroxytoluene) at 0.1% w/v.

- Store solutions under argon in amber vials at -80°C to minimize photodegradation .

Q. How does the electron-withdrawing effect of the fluorine atom influence the reactivity of the bromomethyl group in this compound?

The meta-fluorine group increases the electrophilicity of the bromomethyl carbon via inductive effects , accelerating SN2 reactions with nucleophiles (e.g., amines, thiols). However, steric hindrance from the quinoline ring may reduce accessibility, requiring phase-transfer catalysts (e.g., TBAB) in biphasic systems .

属性

IUPAC Name |

8-(bromomethyl)-5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKGHXPXMQHCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522380 | |

| Record name | 8-(Bromomethyl)-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-21-9 | |

| Record name | 8-(Bromomethyl)-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。